molecular formula C35H23N3O4 B12821323 4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid

4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid

Cat. No.: B12821323
M. Wt: 549.6 g/mol
InChI Key: RAWPBFWEJLPRCY-UHFFFAOYSA-N
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Description

4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid is a complex organic compound with a unique structure that includes multiple aromatic rings and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-acetylpyridine with terephthalaldehyde, followed by cyclization and subsequent functional group modifications to introduce the carboxylic acid groups . The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid involves its ability to coordinate with metal ions through its pyridine and carboxylate groups. This coordination can influence the reactivity and stability of the metal ions, making the compound a valuable ligand in catalysis and other applications. The molecular targets and pathways involved depend on the specific metal ion and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid is unique due to its specific arrangement of pyridine and carboxylate groups, which provides distinct coordination chemistry and reactivity. This uniqueness makes it particularly valuable in the design of metal-organic frameworks and other advanced materials .

Properties

Molecular Formula

C35H23N3O4

Molecular Weight

549.6 g/mol

IUPAC Name

4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid

InChI

InChI=1S/C35H23N3O4/c39-34(40)24-11-7-22(8-12-24)26-17-27(23-9-13-25(14-10-23)35(41)42)19-28(18-26)29-20-32(30-5-1-3-15-36-30)38-33(21-29)31-6-2-4-16-37-31/h1-21H,(H,39,40)(H,41,42)

InChI Key

RAWPBFWEJLPRCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=CC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O

Origin of Product

United States

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